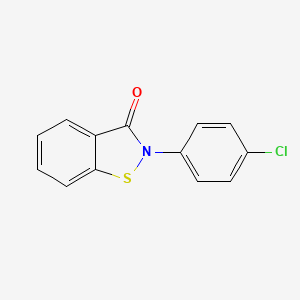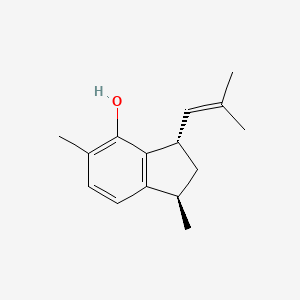![molecular formula C19H30N8O9 B1252236 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1252236.png)
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is a nucleoside antibiotic produced by the bacterium Streptoverticillium rimofaciens. It is known for its strong antifungal properties, particularly against powdery mildew, a common plant disease. This compound has low toxicity to mammals and fishes, making it a promising candidate for agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is primarily produced through fermentation processes involving Streptoverticillium rimofaciens. The production can be enhanced by optimizing the fermentation medium and conditions. For instance, supplementing the medium with cytosine has been shown to increase the yield of a cytosine-substituted analogue of mildiomycin .
Industrial Production Methods: Industrial production of mildiomycin involves large-scale fermentation processes. High-yielding mutants of Streptoverticillium rimofaciens can be screened using cost-effective methods such as the agar plug method . This method allows for rapid and efficient identification of strains with enhanced productivity.
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its bioactivity and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of mildiomycin include cytosine for substitution reactions and various oxidizing and reducing agents for structural modifications .
Major Products: The major products formed from these reactions include cytosine-substituted analogues of mildiomycin, which have shown improved bioactivity against powdery mildew .
Scientific Research Applications
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid has a wide range of scientific research applications:
Mechanism of Action
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid exerts its effects by selectively inhibiting protein synthesis. It blocks the peptidyl-transferase center on the larger ribosomal subunit, preventing the formation of peptide bonds during translation. This inhibition is observed in both intact cells and cell-free systems . This compound is less active in inhibiting RNA or DNA synthesis, making it a specific inhibitor of protein synthesis .
Comparison with Similar Compounds
- Blasticidin S
- Gougerotin
- Anthelmycin
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid’s unique structural features and low toxicity make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H30N8O9 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2-[(2R,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13+,19?/m0/s1 |
InChI Key |
QKJJCZYFXJCKRX-QZVUKKBVSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@H]([C@H]1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Canonical SMILES |
C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO |
Synonyms |
mildiomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



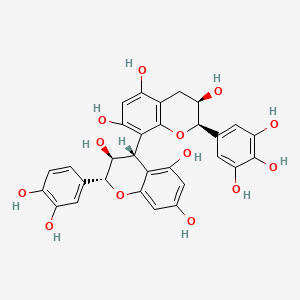
![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)
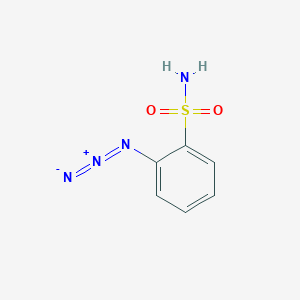
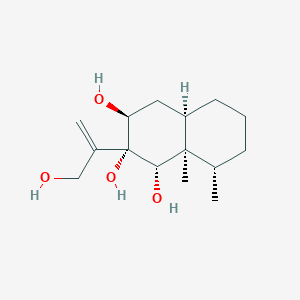

![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B1252166.png)
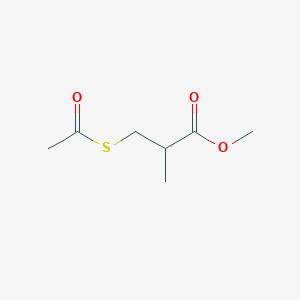
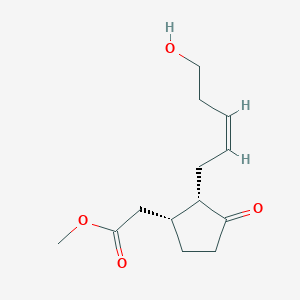
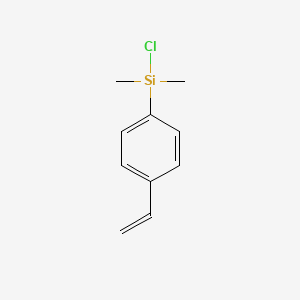
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
